molecular formula C15H21NO3 B162819 (1-Benzoyl-propyl)-carbamic acid tert-butyl ester CAS No. 138371-46-7

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester

Cat. No.: B162819
CAS No.: 138371-46-7
M. Wt: 263.33 g/mol
InChI Key: CAPBNYWPYZGVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which combines a benzoyl group, a propyl chain, and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoyl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of benzoyl chloride with propylamine to form N-(1-benzoylpropyl)amine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Free acids.

Scientific Research Applications

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzoyl-propyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group provides steric hindrance, preventing unwanted side reactions. Upon removal of the protecting group, the free amine can participate in further chemical reactions. The molecular targets and pathways involved include interactions with enzymes and proteins that recognize the carbamate moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester is unique due to its combination of a benzoyl group and a tert-butyl ester, which provides both stability and ease of removal. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl N-(1-oxo-1-phenylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-12(16-14(18)19-15(2,3)4)13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPBNYWPYZGVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192186
Record name Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138371-46-7
Record name Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138371-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.